Methyl 3-aminobenzoate
CAS No.: 4518-10-9
Cat. No.: VC21092426
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4518-10-9 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | methyl 3-aminobenzoate |
Standard InChI | InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 |
Standard InChI Key | VZDNXXPBYLGWOS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC=C1)N |
Canonical SMILES | COC(=O)C1=CC(=CC=C1)N |
Melting Point | 39.0 °C |
Introduction
Chemical Identity and Structure
Methyl 3-aminobenzoate (CAS No. 4518-10-9) is an aromatic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is classified as a benzoate ester, specifically the methyl ester of 3-aminobenzoic acid . The compound features an amine group at the meta position relative to the carboxymethyl group on the benzene ring.
Nomenclature and Identifiers
Methyl 3-aminobenzoate is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect various naming conventions and historical designations:
Identifier Type | Value |
---|---|
Chemical Name | Methyl 3-aminobenzoate |
CAS Registry Number | 4518-10-9 |
Molecular Formula | C₈H₉NO₂ |
Molecular Weight | 151.16/151.17 g/mol |
InChIKey | VZDNXXPBYLGWOS-UHFFFAOYSA-N |
MDL Number | MFCD00017102 |
SMILES | COC(=O)C1=CC(=CC=C1)N |
Beilstein Reference | 1101468 |
Common synonyms include methyl m-aminobenzoate, 3-aminobenzoic acid methyl ester, m-aminobenzoic acid methyl ester, 3-(methoxycarbonyl)aniline, and benzoic acid, 3-amino-, methyl ester .
Physical and Chemical Properties
Methyl 3-aminobenzoate exists as a crystalline solid at room temperature, appearing as light beige to brown crystals or powder . Its physical and chemical properties make it suitable for various applications, particularly in organic synthesis and as an intermediate in the production of more complex molecules.
Physical Properties
The compound's physical characteristics are essential considerations for handling, storage, and application in various processes:
Chemical Properties
The chemical behavior of methyl 3-aminobenzoate is largely determined by its functional groups - the amine group and the ester moiety:
Property | Value | Reference |
---|---|---|
pKa | pK1: 3.64(+1) at 25°C | |
LogP | 1.010 (estimated) | |
Water Solubility | Slightly soluble (0.1-1%) | |
Other Solubility | Soluble in methanol, deuterated chloroform |
The presence of both the amine group and the ester functionality gives methyl 3-aminobenzoate its characteristic reactivity profile. The amine group can participate in various reactions including acylation, alkylation, and diazotization, while the ester group can undergo hydrolysis, transesterification, and reduction .
Synthesis and Production
Methyl 3-aminobenzoate is typically synthesized through the esterification of 3-aminobenzoic acid with methanol under acidic conditions . This reaction involves the nucleophilic attack of the methanol oxygen on the carboxylic acid carbon, followed by the elimination of water to form the ester bond.
Synthetic Routes
The primary synthetic pathway involves:
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Reaction of 3-aminobenzoic acid with methanol
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Catalysis by a strong acid (typically sulfuric acid or hydrogen chloride)
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Heating under reflux conditions
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Purification through recrystallization
Alternative synthetic approaches may include:
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Reduction of methyl 3-nitrobenzoate
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Methylation of 3-aminobenzoic acid using diazomethane
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Copper-catalyzed amination of methyl 3-bromobenzoate
The industrial production typically optimizes these processes for scale, yield, and purity considerations.
Applications and Uses
Methyl 3-aminobenzoate has found applications across multiple industries due to its versatile functional groups and reactivity.
Industrial Applications
Methyl 3-aminobenzoate serves as an important raw material and intermediate in various industrial processes:
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Organic Synthesis: Functions as a building block for more complex molecular structures .
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Pharmaceutical Industry: Used in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs) .
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Agrochemical Production: Serves as an intermediate in the synthesis of pesticides, herbicides, and other agricultural chemicals .
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Dyestuff Manufacturing: Utilized in the production of various dyes and colorants due to its aromatic structure with an amine group .
Research Applications
In research settings, methyl 3-aminobenzoate is primarily utilized in:
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Peptide Synthesis: Particularly in solution-phase peptide synthesis methodologies .
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Chemical Research: As a model compound for studying esterification, amination, and other organic reactions.
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Material Science: In the development of functionalized materials and polymers.
Its versatility in forming derivatives makes it valuable for creating libraries of compounds for screening in drug discovery and other applications.
Classification | Hazard Statement | Reference |
---|---|---|
Skin Irritation | H315: Causes skin irritation | |
Eye Irritation | H319: Causes serious eye irritation |
For the hydrochloride form, additional hazards include:
Research Findings and Applications
Recent research has explored various applications of methyl 3-aminobenzoate in biological systems and chemical processes.
Chemical Research Applications
As a versatile building block, methyl 3-aminobenzoate continues to find new applications in chemical research:
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Development of Novel Synthetic Methodologies: The compound serves as a model substrate for testing new synthetic approaches.
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Functionalized Materials: Incorporation into polymers and materials with specific functional properties.
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Combinatorial Chemistry: Used in generating diverse compound libraries for screening purposes.
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